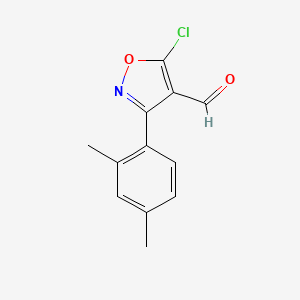
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 4-ethyl-3,4,5-trimethoxybenzene, is an organic compound belonging to the class of benzene derivatives. It is a colorless solid that has a wide range of applications in the pharmaceutical and chemical industries. In particular, it is used as a synthetic intermediate in the synthesis of various drugs and other compounds.
Applications De Recherche Scientifique
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene has a wide range of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various drugs and other compounds. It has also been used to synthesize a variety of heterocyclic compounds, such as pyridines and quinolines. In addition, it has been used in the synthesis of organic semiconductors, such as polythiophenes and polyanilines.
Mécanisme D'action
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene is not well-understood. However, it is believed that the compound may interact with enzymes and receptors in the body to produce its effects. It is also believed that the compound may act as an antioxidant, as it has been shown to scavenge free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene are not well-understood. However, it is believed that the compound may have anti-inflammatory and anti-oxidant effects. In addition, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively inexpensive and readily available. Another advantage is that it is a highly stable compound that can be stored for long periods of time without significant degradation. A limitation is that the compound is not soluble in water, which may limit its use in some experiments.
Orientations Futures
The future directions for (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene research include further investigations into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to explore its potential as a drug delivery system and its use in the synthesis of organic semiconductors. Finally, further research is needed to explore its potential as a novel anti-inflammatory agent.
Méthodes De Synthèse
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene can be synthesized via a three-step process. The first step involves the reaction of ethylbenzene with a mixture of sulfuric acid and nitric acid to form 4-ethyl-1,2,3-trimethoxybenzene. The second step involves the reaction of 4-ethyl-1,2,3-trimethoxybenzene with sulfuric acid and nitric acid to form (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene. The third step involves the reaction of (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene with sulfuric acid and nitric acid to form (2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzene.
Propriétés
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-14-6-9-16(10-7-14)17(21)11-8-15-12-18(22-2)20(24-4)19(13-15)23-3/h6-13H,5H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAHYIJPSTUYJE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)





![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)






